5-Chloro-2-methylpyridine hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-2-methylpyridine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.H2O/c1-5-2-3-6(7)4-8-5;/h2-4H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZOFUGGQYULDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)Cl.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2 Methylpyridine and Its Hydrated Forms
Conventional Synthetic Routes to 5-Chloro-2-methylpyridine (B1585889)
Traditional methods for the synthesis of 5-Chloro-2-methylpyridine have been well-established, primarily involving chlorination of picoline derivatives or building the pyridine (B92270) ring from acyclic precursors.
Chlorination of Picoline and Related Pyridine Analogs
The direct chlorination of 3-methylpyridine (B133936) (β-picoline) or its N-oxide is a common approach to obtaining 5-Chloro-2-methylpyridine. However, this method often yields a mixture of isomers, including 2-chloro-3-methylpyridine (B94477) and 4-chloro-3-methylpyridine (B157665), which necessitates purification. justia.comepo.org
The reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) is a known route. justia.comguidechem.com The use of phosphorus oxychloride can lead to the formation of various isomers, with the desired 2-chloro-5-methylpyridine (B98176) often being a minor product. justia.com To improve the yield of the desired isomer, modifications to this process have been developed. For instance, using phosphorus oxychloride in the presence of a basic organic nitrogen compound and a diluent at controlled temperatures can enhance the selectivity. justia.com
Another approach involves the gas-phase reaction of β-picoline with chlorine at high temperatures (300 to 500°C) in the presence of an inert diluent. epo.org This process can achieve yields of 2-chloro-5-trichloromethyl pyridine, a related compound, between 30 to 60%. epo.org
A synthesis method for 2-chloro-5-chloromethylpyridine, a derivative, involves the reaction of 3-methylpyridine with chlorine gas in a water medium in the presence of a catalyst at 40-60°C to first produce 2-chloro-5-methylpyridine. scispace.com This intermediate is then further chlorinated. scispace.com
Preparations via Dihydropyridone Intermediates
An alternative strategy to avoid the isomer separation issues associated with direct chlorination involves the construction of the pyridine ring. epo.orggoogle.com This method starts with the condensation of propionaldehyde (B47417) and an acrylic ester to form a 4-formylpentanoate ester. epo.orggoogle.comgoogle.com This ester is then aminated to create 5-methyl-3,4-dihydro-2(1H)-pyridone. epo.orggoogle.comgoogle.com
The subsequent steps involve halogenation of the dihydropyridone. epo.orggoogle.com This can be achieved with agents like chlorine, bromine, or sulphuryl chloride, which add across the double bond of the pyridone ring to form a dihalo compound. epo.orggoogle.com This intermediate is then dehydrohalogenated and chlorinated to yield 2-chloro-5-methylpyridine. epo.orggoogle.com
One-Step Chlorination Processes
Efforts have been made to develop more direct and efficient one-step processes. One patented method describes a process for preparing 2-chloro-5-methylpyridine from a 2-oxo-5-methyl-5,6-dihalopiperidine intermediate in a single step. epo.org This is achieved by reacting the dihalo compound with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) at an elevated temperature (80 to 130°C) in a high-boiling solvent such as 1,2,4-trichlorobenzene. epo.orggoogle.comgoogle.com
Another patented one-step method for a related compound, 2-chloro-5-chloromethyl pyridine, uses 3-methylpyridine and chlorine as raw materials with a supported palladium chloride catalyst. patsnap.com
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of catalytic systems and green chemistry principles in the synthesis of pyridine derivatives.
Catalytic Approaches in Pyridine Functionalization
The direct C-H functionalization of the pyridine ring is a highly desirable and atom-economical approach. rsc.org Transition-metal catalysis has emerged as a powerful tool for this purpose. beilstein-journals.org These methods can offer high regioselectivity, avoiding the formation of unwanted isomers. beilstein-journals.org While direct catalytic chlorination at the C5 position of 2-methylpyridine (B31789) is a specific and challenging transformation, broader research into pyridine C-H functionalization shows promise. For example, various catalytic systems have been developed for the ortho-C–H alkylation of pyridines. beilstein-journals.org
A redox-neutral dearomatization-rearomatization strategy has been developed for the highly regioselective meta-C-H functionalization of pyridines, which includes chlorination. nih.gov This catalyst-free process offers a platform for a variety of meta-selective reactions on pyridines. nih.gov
Furthermore, the use of catalysts can enable reactions under milder conditions, reducing energy consumption. biosynce.com For instance, a new process for the direct chlorination of 3-methyl-pyridine using a special catalyst in an airlift loop reactor has been studied, achieving an average molar yield of 60% for 2-chloro-5-methyl-pyridine under optimal conditions. researchgate.net
Table 1: Comparison of Catalytic Approaches for Pyridine Functionalization
| Catalytic Approach | Key Features | Potential Advantages |
|---|---|---|
| Transition-Metal Catalyzed C-H Functionalization | Direct functionalization of the pyridine ring. beilstein-journals.org | High atom economy, improved regioselectivity. rsc.org |
| Redox-Neutral Dearomatization-Rearomatization | Catalyst-free meta-selective functionalization. nih.gov | Broad scope, high selectivity, applicable to late-stage functionalization. nih.gov |
| Specialized Catalysis in Loop Reactor | Direct chlorination of 3-methyl-pyridine. researchgate.net | High yield under optimized conditions. researchgate.net |
Green Chemistry Principles in the Synthesis of Pyridine Scaffolds
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgrsc.org In the context of pyridine synthesis, this includes using environmentally friendly solvents, reducing waste, and employing catalytic methods to improve reaction efficiency. biosynce.com
The use of pyridine and its derivatives as green solvents themselves is an area of interest due to their relatively high boiling points and low volatility compared to many traditional organic solvents. biosynce.com Additionally, designing synthetic routes that minimize the use of hazardous reagents and the generation of toxic byproducts is a key aspect of green chemistry. rsc.orgrsc.org For example, a novel and facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org
Utilization of Environmentally Benign Solvents
The shift towards green chemistry has prompted research into the use of environmentally benign solvents to replace hazardous and volatile organic compounds. nih.gov In the synthesis of chlorinated pyridines, traditional solvents like chlorinated hydrocarbons are being substituted with greener alternatives. epo.orggoogle.com For instance, deep eutectic solvents (DESs) are emerging as effective and environmentally friendly options in various heterocyclic syntheses. nih.gov These solvents are biodegradable, have low toxicity, and can often be recycled, which aligns with the principles of green chemistry. nih.gov Research has also explored the use of water as a solvent in certain steps of pyridine derivative synthesis, particularly in reactions involving neutralization and extraction. justia.com
Another approach involves utilizing waste materials as reagents. For example, a novel method uses waste poly(vinyl chloride) (PVC) as a chlorine source for the chlorination of arenes in a process mediated by a plasticizer. nih.govresearchgate.net This innovative strategy not only provides a valuable use for plastic waste but also reduces the reliance on traditional, often hazardous, chlorinating agents. nih.govresearchgate.net A simplified life-cycle assessment of this process has indicated a lower global warming potential compared to using hydrogen chloride. nih.govresearchgate.net
Microwave and Ultrasonic Assisted Synthetic Protocols
Microwave and ultrasonic-assisted synthesis have emerged as powerful techniques to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridine derivatives. acsgcipr.orgeurekaselect.com The rapid heating and precise temperature control offered by microwave reactors can significantly reduce reaction times and improve product yields. nih.gov For example, in the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, microwave irradiation at 180°C for 20 minutes resulted in an 84% yield, a significant improvement over conventional heating. nih.gov
Ultrasonic-Assisted Synthesis:
Ultrasonic-assisted synthesis employs the energy of ultrasonic waves to induce cavitation in the reaction medium, which enhances mass transfer and accelerates reaction rates. researchgate.net This method has been shown to be effective in the synthesis of various organic compounds and nanomaterials. nih.govresearchgate.net The application of ultrasound can lead to improved yields and reduced reaction times in the synthesis of heterocyclic compounds. nih.gov
Continuous Flow Reaction Modules for Enhanced Efficiency
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and higher efficiency. nih.govresearchgate.net The use of microchannel reactors in continuous flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product selectivity and yield. google.com
A method for the continuous preparation of 2-chloro-5-chloromethylpyridine in a microchannel reactor has been developed, using 2-chloro-5-methylpyridine as the starting material. google.com This process, which employs sulfonyl chloride as the chlorinating agent and azodiisobutyronitrile as an initiator, has been shown to significantly shorten reaction times and improve product quality, with selectivity reaching up to 97.88%. google.com The reaction is typically carried out at temperatures between 80-130°C. google.com
Continuous flow systems also facilitate the safe handling of hazardous reagents and intermediates. nih.gov For instance, the use of a continuous flow setup for the α-methylation of pyridines using a packed column of Raney® nickel offers a greener and more efficient alternative to conventional batch protocols. researchgate.net
Atom Economy and Waste Minimization in Halogenation Reactions
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a process into the final product. wordpress.comacs.org In halogenation reactions, a key focus is to minimize the formation of by-products and waste streams. acsgcipr.org
One approach to improving atom economy is the use of catalytic reactions, where a small amount of catalyst can facilitate the transformation of a large amount of reactant. scranton.edu The direct chlorination of 3-methyl-pyridine using a special catalyst in an airlift loop reactor has been investigated to produce 2-chloro-5-methyl-pyridine with an average molar yield of 60% under optimal conditions. researchgate.net
The choice of chlorinating agent also plays a crucial role in atom economy and waste generation. While traditional reagents like phosphorus oxychloride and phosgene are effective, they often generate significant waste. epo.orggoogle.com Research into alternative chlorinating agents and reaction pathways aims to reduce this environmental impact. nih.govresearchgate.net For example, the aforementioned use of waste PVC as a chlorine source represents a significant step towards more sustainable chlorination processes. nih.govresearchgate.net
Optimization of Reaction Parameters for Yield and Selectivity
The yield and selectivity of the synthesis of 5-chloro-2-methylpyridine are highly dependent on the optimization of various reaction parameters. justia.comresearchgate.net These parameters include temperature, reaction time, solvent, catalyst, and the molar ratio of reactants.
In the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide, the choice of chlorinating agent and reaction conditions significantly impacts the isomer distribution of the product. justia.comgoogle.com For instance, reacting 3-methylpyridine N-oxide with phosphorus oxychloride can lead to a mixture of isomers, with 4-chloro-3-methylpyridine often being the main product. google.com However, by carefully controlling the reaction conditions, such as temperature and the use of specific catalysts or additives, the selectivity towards the desired 2-chloro-5-methylpyridine isomer can be enhanced. justia.com One process describes achieving a 79% chemical yield of 2-chloro-5-methylpyridine with a 24/1 isomer ratio in favor of the desired product by carefully controlling the reaction temperature and pH during workup. justia.com
Continuous flow reactors provide excellent platforms for optimizing reaction parameters due to the precise control they offer. nih.govresearchgate.net In a continuous flow synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043), adjusting the flow rate allows for fine-tuning of the residence time, which in turn affects the conversion and selectivity. researchgate.net For example, at a reaction temperature of 90°C, selectivities of 85.6%, 95%, and 98.7% were achieved at different residence times. researchgate.net
The following table summarizes the impact of various parameters on the synthesis of 5-Chloro-2-methylpyridine and its derivatives:
| Parameter | Effect on Yield and Selectivity | Reference |
| Temperature | Influences reaction rate and isomer distribution. Higher temperatures can lead to faster reactions but may decrease selectivity. | google.comresearchgate.net |
| Solvent | Affects solubility of reactants and can influence reaction pathways. Environmentally benign solvents are preferred. | epo.orgnih.gov |
| Catalyst | Can significantly increase reaction rate and improve selectivity towards the desired product. | researchgate.net |
| Chlorinating Agent | The choice of agent impacts atom economy and waste generation. | epo.orggoogle.com |
| Residence Time (in flow chemistry) | Directly controls the extent of reaction and can be optimized to maximize yield and selectivity. | google.comresearchgate.net |
| pH (during workup) | Crucial for isolating the final product and can affect the final yield. | justia.com |
Spectroscopic Analysis of 5-Chloro-2-methylpyridine Hydrate (B1144303): Data Not Available
A comprehensive review of publicly available scientific literature and spectral databases has been conducted to gather advanced spectroscopic and structural characterization data for the chemical compound 5-Chloro-2-methylpyridine hydrate . The specific analytical techniques outlined for this article were:
Vibrational Spectroscopy:
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Raman (FT-Raman) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) NMR
Carbon-13 (¹³C) NMR
Advanced Multi-dimensional NMR (e.g., DOSY)
Despite a thorough search for "this compound" and its anhydrous form, "5-Chloro-2-methylpyridine" (also known as 5-Chloro-2-picoline, CAS No. 72093-07-3) nih.govchemicalbook.com, no experimental data for FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, or DOSY spectroscopy could be located.
It is important to distinguish the target compound from its isomer, 2-Chloro-5-methylpyridine (CAS No. 18368-64-4). For this different chemical, spectral data is available in several databases nih.govchemicalbook.com. However, due to the different substitution pattern on the pyridine ring, the spectroscopic data for 2-Chloro-5-methylpyridine is not applicable to 5-Chloro-2-methylpyridine and its hydrate.
Consequently, as no primary or reference data for the specified analytical characterizations of this compound is available, the detailed article requested cannot be generated at this time.
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Methylpyridine Hydrate
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern after ionization. wikipedia.org For 5-chloro-2-methylpyridine (B1585889) hydrate (B1144303), the analysis would begin with the determination of the molecular ion, followed by an examination of the resulting fragments.
The molecular weight of anhydrous 5-chloro-2-methylpyridine (C₆H₆ClN) is approximately 127.57 g/mol . nih.gov In its hydrated form, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the anhydrous molecule plus the mass of one or more water molecules. The presence of chlorine is a key feature, as it would produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation of the parent molecule under electron ionization would likely proceed through several predictable pathways. libretexts.orgchemguide.co.uk Aromatic systems like pyridine (B92270) are relatively stable, often resulting in a strong molecular ion peak. libretexts.org Common fragmentation patterns for substituted pyridines include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15.
Loss of a chlorine radical (•Cl): This would lead to a fragment at M-35 or M-37, depending on the chlorine isotope.
Ring fragmentation: The pyridine ring itself can break apart, though this typically requires higher energy and leads to a complex pattern of smaller fragments.
The fragmentation pattern is crucial for confirming the structure of the molecule. youtube.com For instance, the fragmentation of a related compound, 2-chloro-5-methylpyridine (B98176), has been studied in the context of its synthesis and characterization. google.comepo.org
Table 1: Predicted Mass Spectrometry Data for 5-Chloro-2-methylpyridine
| Fragment | Predicted m/z | Description |
| [M]+ | 127/129 | Molecular ion (³⁵Cl/³⁷Cl) |
| [M-CH₃]+ | 112/114 | Loss of a methyl group |
| [M-Cl]+ | 92 | Loss of a chlorine atom |
| [C₅H₄N]+ | 78 | Pyridyl cation |
Crystallographic Analysis of Hydrated Pyridine Compounds
The three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the properties of a material. mdpi.commdpi.com
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. researchgate.netnih.gov For 5-chloro-2-methylpyridine hydrate, an SCXRD analysis would reveal the precise coordinates of each atom in the crystal lattice, including the water molecules of hydration. This would confirm the stoichiometry of the hydrate and provide detailed geometric information.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic structure can be elucidated. mdpi.com Studies on similar hydrated organic compounds, such as the hydrated forms of 2,6-di(propanoylamino)pyridine, demonstrate the power of SCXRD in distinguishing between anhydrous and hydrated crystal forms and in detailing the role of water molecules in the crystal packing. tandfonline.comelsevierpure.com
The solid-state structure of a molecular crystal is governed by a variety of non-covalent interactions. acs.org Understanding these interactions is key to crystal engineering, which aims to design materials with specific properties.
In the crystal structure of this compound, hydrogen bonding would be a dominant intermolecular force. The water molecules would act as both hydrogen bond donors and acceptors, forming networks that link the pyridine molecules. Expected hydrogen bonds include interactions between the nitrogen atom of the pyridine ring and hydrogen atoms of water (O—H···N), as well as between the oxygen atoms of water molecules (O—H···O). researchgate.netroaldhoffmann.com These interactions are crucial in stabilizing the crystal lattice. nih.gov The analysis of hydrated pyridine derivatives often reveals extensive hydrogen-bonding networks where water molecules bridge the primary organic molecules. tandfonline.comelsevierpure.com
Weaker, yet significant, C—H···X interactions also play a role in the crystal packing. These can involve hydrogen atoms from the methyl group or the pyridine ring interacting with the electronegative chlorine atom (C—H···Cl) or the nitrogen atom (C—H···N) of a neighboring molecule. nih.govresearchgate.net Additionally, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common in the crystal structures of aromatic compounds. rsc.org These varied interactions collectively determine the final three-dimensional architecture of the crystal. researchgate.net
Supramolecular Chemistry and Crystal Packing Phenomena
The crystal packing of pyridine derivatives is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. In the case of a hydrated form of 5-Chloro-2-methylpyridine, the water molecule would be a key player in the formation of the supramolecular assembly.
Drawing parallels from the crystal structure of the related compound, 2-Chloro-5-(chloromethyl)pyridine (B46043), it is observed that molecules can be connected via intermolecular C—H⋯N hydrogen bonds, leading to the formation of dimers. chemicalbook.com In this specific structure, the molecules are nearly planar, and these dimers are a significant stabilizing feature in the crystal structure. chemicalbook.com
For this compound, it is anticipated that the water molecule would act as both a hydrogen bond donor and acceptor. It could form hydrogen bonds with the nitrogen atom of the pyridine ring and potentially with the chloro substituent, although the latter is a weaker interaction. The presence of water would likely lead to the formation of more extended hydrogen-bonded networks, such as chains or sheets, which would be a dominant feature of the crystal packing.
Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Mapping
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in the crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm, which highlights regions of significant intermolecular interactions.
Although a Hirshfeld surface analysis for this compound cannot be presented due to the absence of its specific crystal structure data, the application of this technique to similar chloro-substituted heterocyclic compounds demonstrates its utility. For instance, in the analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, the Hirshfeld surface analysis revealed that H⋯H, Cl⋯H/H⋯Cl, and O⋯H/H⋯O interactions were the most significant contributors to the crystal packing, accounting for 43.3%, 22.1%, and 18.7% of the total surface, respectively. nih.govresearchgate.net Red spots on the dnorm map indicate close contacts, which correspond to hydrogen bonds and other short intermolecular interactions. nih.govresearchgate.net
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a hypothetical this compound, the fingerprint plot would be expected to show significant contributions from H⋯H, C⋯H/H⋯C, N⋯H/H⋯N, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts. The presence of the water molecule would be distinctly visible in the O⋯H/H⋯O contacts.
In other related structures, such as a palladium(II) complex containing a substituted pyridine ligand, Hirshfeld surface analysis has shown that H⋯H contacts can dominate the crystal packing with contributions of over 40%. enamine.netresearchgate.net The analysis also quantifies the contributions of N⋯H/H⋯N and H⋯O/O⋯H interactions. enamine.netresearchgate.net This quantitative data is crucial for a detailed understanding of the forces that govern the formation and stability of the crystal structure.
Computational and Theoretical Investigations of 5 Chloro 2 Methylpyridine Hydrate
Theoretical Studies on Hydration Effects and Stability
In related fields, computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are standard tools for exploring the stability and properties of hydrated chemical compounds. For instance, studies on other pyridine (B92270) derivatives have utilized these methods to analyze supramolecular structures involving water molecules. These investigations often reveal the critical role of hydrogen bonds, such as O-H⋯O and C-H⋯O interactions, in the formation and stabilization of two-dimensional and three-dimensional networks.
Furthermore, research on coordination polymers has demonstrated the use of computational analysis, in conjunction with experimental techniques like Single Crystal X-Ray Diffraction (SCXRD), to understand the electronic properties and stability of metal complexes with ligands containing pyridine moieties. These studies calculate parameters like HOMO-LUMO energy gaps to assess the reactivity and stability of the compounds.
Although direct computational data for 5-chloro-2-methylpyridine (B1585889) hydrate (B1144303) is absent, the established methodologies in computational chemistry provide a framework for how such an investigation could be conducted. A theoretical study on 5-chloro-2-methylpyridine hydrate would likely involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the 5-chloro-2-methylpyridine molecule and its hydrated complexes.
Interaction Energy Calculations: Quantifying the strength of the interactions between 5-chloro-2-methylpyridine and water molecules.
Vibrational Frequency Analysis: Predicting the infrared and Raman spectra of the hydrate to support experimental characterization.
Topological Analysis: Examining the nature of the non-covalent interactions, particularly hydrogen bonds, that contribute to the stability of the hydrated form.
Without specific studies on this compound, no detailed research findings or data tables can be presented. The following table lists chemical compounds mentioned in the broader search for related theoretical and computational studies.
Reactivity and Derivatization Chemistry of 5 Chloro 2 Methylpyridine Hydrate
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 5-Chloro-2-methylpyridine (B1585889) exhibits a nuanced reactivity towards both nucleophilic and electrophilic substitution, influenced by the existing substituents.
Nucleophilic Substitution: The chlorine atom at the 5-position is generally not as reactive towards nucleophilic substitution as halogens at the 2- or 4-positions of the pyridine ring. However, under specific conditions, it can be displaced by strong nucleophiles. For instance, reactions with certain nucleophiles can lead to the substitution of the chlorine atom. The reactivity can be enhanced by the formation of the corresponding N-oxide, which further activates the ring towards nucleophilic attack.
Electrophilic Substitution: The pyridine ring is inherently electron-deficient, making electrophilic substitution reactions challenging compared to benzene. The presence of the deactivating chloro group further disfavors electrophilic attack. However, the methyl group at the 2-position provides some activation. Electrophilic substitution, when it occurs, is directed by the combined electronic effects of the substituents.
Functionalization Reactions of the Methyl Group (e.g., Chloromethylation)
The methyl group at the 2-position of 5-Chloro-2-methylpyridine is a key site for functionalization. One of the most significant reactions is chlorination to form 2-chloro-5-chloromethylpyridine. This transformation is a critical step in the synthesis of various commercial products. The reaction of 2-chloro-5-methylpyridine (B98176) with elemental chlorine can lead to the formation of 2-chloro-5-chloromethylpyridine; however, this process can be difficult to control and may result in the formation of polychlorinated by-products. google.com To circumvent this, the reaction is often stopped before completion to avoid excessive polychlorination. google.com
An alternative approach involves the synthesis of 2-alkoxy-5-alkoxymethyl-pyridine derivatives, which can then be reacted with a chlorinating agent to yield 2-chloro-5-chloromethylpyridine. google.com For example, 2-methoxy-5-methoxymethylpyridine can be treated with phosphorus(V) chloride to produce the desired product. google.com Another documented method involves the direct chlorination of 3-methyl-pyridine using a specific catalyst in an airlift loop reactor to first produce 2-chloro-5-methyl-pyridine, which can then be further chlorinated. researchgate.net A synthesis method starting from 3-methylpyridine (B133936) and using chlorine gas in the presence of a catalyst has also been reported to produce 2-chloro-5-chloromethylpyridine with high purity. scispace.com
Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 5-Chloro-2-methylpyridine is a valuable substrate in this context. wesleyan.edu The chloro substituent provides a handle for various coupling reactions, enabling the introduction of a wide range of functional groups.
Commonly employed palladium-catalyzed reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with a boronic acid or ester to form a new carbon-carbon bond.
Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the chloropyridine with an amine. wesleyan.edursc.org
Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne to create a carbon-carbon triple bond.
Heck Coupling: This reaction couples the chloropyridine with an alkene.
These reactions typically require a palladium catalyst, a suitable ligand, and a base. wikipedia.orgsigmaaldrich.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. acs.org For example, 2-Chloro-5-methylpyridine can be used in the synthesis of 5-methyl-2,2′-bipyridine. sigmaaldrich.comsigmaaldrich.com
Reactions Involving Hydrazine (B178648) Hydrate (B1144303) for Derivative Synthesis
Hydrazine hydrate is a key reagent for the synthesis of various derivatives of 5-Chloro-2-methylpyridine. A primary application is the synthesis of 2-hydrazinyl-5-methylpyridine (B14905) through the reaction of 2-chloro-5-methylpyridine with hydrazine hydrate. This nucleophilic substitution reaction typically occurs in a solvent such as ethanol, dioxane, or pyridine at elevated temperatures. The resulting 2-hydrazinyl-5-methylpyridine is a valuable intermediate in medicinal chemistry.
The reaction conditions can be optimized to favor the desired product. For instance, in the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) from 2,3-dichloropyridine, an excess of hydrazine hydrate is used to ensure the reaction goes to completion. google.com The reaction of hydrazine derivatives with esters and lactones of pyrimidinoacetic acid can also lead to the formation of new bicyclic heterocyclic systems. researchgate.net
Formation of Pyridine N-Oxides and their Chemical Transformations
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. In the case of 5-Chloro-2-methylpyridine, this yields 2-Chloro-5-methylpyridine N-oxide. lookchem.comlookchem.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peracids.
The formation of the N-oxide significantly alters the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This modification enhances the reactivity of the ring towards both nucleophilic and electrophilic attack. The chlorine atom in the 2-position of the N-oxide can be substituted by other functional groups through nucleophilic substitution reactions. The N-oxide can also be reduced back to the parent pyridine. Furthermore, the presence of a methyl group at the 2-position can influence the reactivity of a halogen at the 4-position, reducing its lability. rsc.org
Complexation and Coordination Chemistry with Transition Metal Ions
The pyridine nitrogen atom in 5-Chloro-2-methylpyridine possesses a lone pair of electrons, making it a potential ligand for coordination with transition metal ions. While the chloro-substituent is electron-withdrawing, the molecule can still form stable complexes with various metals. The methyl group can introduce steric effects that influence the coordination geometry.
The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science. The specific properties of the resulting complexes, such as their stability, structure, and catalytic activity, depend on the nature of the metal ion and the reaction conditions.
Role of 5 Chloro 2 Methylpyridine Hydrate As a Chemical Intermediate
Precursor in General Organic Synthesis
5-Chloro-2-methylpyridine (B1585889) hydrate (B1144303) is a valuable precursor in organic synthesis due to the reactivity of its chloro and methyl functional groups, as well as the nitrogen atom within the pyridine (B92270) ring. These reactive sites allow for a variety of chemical transformations, making it a versatile starting material for the construction of more intricate molecules.
The synthesis of 5-chloro-2-methylpyridine itself can be achieved through various methods, including the direct chlorination of 3-methylpyridine (B133936). One process involves the use of a special catalyst in an airlift loop reactor to facilitate this reaction. researchgate.net Another described method for preparing 2-chloro-5-methylpyridine (B98176) involves reacting 3-methylpyridine N-oxide with phosphorus oxychloride. google.comjustia.com However, this reaction can produce other isomers, with 4-chloro-3-methylpyridine (B157665) often being the main product. google.com To improve the yield of the desired 2-chloro-5-methylpyridine, modifications to this process have been developed, such as using sulfonyl or sulfamoyl chlorides in the presence of a basic organic nitrogen compound. google.comjustia.com
Building Block for Heterocyclic Compounds and Their Derivatives
The structure of 5-chloro-2-methylpyridine hydrate makes it an ideal building block for the synthesis of a diverse range of heterocyclic compounds. bldpharm.com The pyridine ring is a common motif in many biologically active molecules, and the chloro and methyl substituents on the ring provide handles for further chemical modifications. For instance, it can be used to synthesize derivatives like 5-methyl-2,2′-bipyridine and 1-(5′-methyl-2,2′-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole. sigmaaldrich.com
The versatility of this compound is further demonstrated by its use in creating other substituted pyridines. For example, it is a precursor for 2-chloro-5-chloromethylpyridine, which is synthesized by the chlorination of 2-chloro-5-methylpyridine. scispace.com This subsequent intermediate is also highly valuable in various synthetic applications.
Intermediate in Pharmaceutical Research and Development
In the pharmaceutical industry, this compound is a key intermediate in the development of new therapeutic agents. google.comjustia.com Its structural framework is incorporated into a variety of drug candidates. For example, it is a known intermediate in the synthesis of compounds with potential biological activity. pharmacompass.com
The related compound, 2-chloro-5-iodopyridine, which shares a similar structural backbone, is utilized as a synthesis intermediate in various biological applications. chemicalbook.com It is used in the multi-step synthesis of selective phosphodiesterase type 5 (PDE-V) inhibitors and inhibitors of prostaglandin (B15479496) E synthetase (PGES-1). chemicalbook.com This highlights the importance of the substituted pyridine scaffold, for which 5-chloro-2-methylpyridine is a primary building block, in medicinal chemistry.
Intermediate in Agrochemical Research and Production
The agrochemical sector heavily relies on 5-chloro-2-methylpyridine as a critical intermediate for the synthesis of a wide range of pesticides, including herbicides and insecticides. google.comjustia.com Pyridine-based pesticides are known for their high efficiency and low toxicity, making them a significant area of development in the agrochemical industry. agropages.com
A notable application is in the production of neonicotinoid insecticides. researchgate.net 5-Chloro-2-methylpyridine is a precursor to 2-chloro-5-chloromethylpyridine (CCMP), a key intermediate for insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com Furthermore, it is used in the synthesis of herbicides such as fluazifop-butyl. google.comepo.org The process often involves the chlorination of 2-chloro-5-methylpyridine to form 2-chloro-5-trichloromethylpyridine, which is then used to create the final herbicidal compounds. google.comepo.org
The production of these agrochemicals often starts from 3-methylpyridine, which is chlorinated to produce 2-chloro-5-methylpyridine. agropages.com This initial step is crucial for the entire synthesis chain of these important agricultural products.
Applications in Materials Science
While the primary applications of this compound are in the pharmaceutical and agrochemical industries, its versatile chemical nature also lends itself to applications in materials science. The pyridine ring can be incorporated into polymers and other materials to impart specific properties. For instance, it can be used in the synthesis of ligands for metal complexes, which can have applications in catalysis or as functional materials. The ability to undergo further chemical transformations allows for the tailoring of material properties.
Future Research Avenues and Challenges
Development of Highly Efficient and Selective Synthetic Routes
The development of novel synthetic pathways to 5-Chloro-2-methylpyridine (B1585889) that are both highly efficient and selective is a primary focus of current research. Traditional methods, such as the chlorination of 3-methylpyridine (B133936) (β-picoline), often lead to a mixture of isomers, including 2-chloro-3-methylpyridine (B94477) and 4-chloro-3-methylpyridine (B157665), which necessitates complex purification steps. justia.com
One promising approach involves the reaction of 3-methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride. While this method can improve the yield of the desired isomer compared to direct chlorination, there is still room for optimization. justia.com Research into alternative chlorinating agents and the influence of various reaction parameters such as solvents and temperature is ongoing. epo.orggoogle.com
| Starting Material | Reagents | Key Challenges | Research Focus |
| 3-Methylpyridine (β-picoline) | Chlorine | Low selectivity, formation of multiple isomers | Development of regioselective catalysts |
| 3-Methylpyridine N-oxide | Phosphorus oxychloride (POCl3) | Optimization of yield and selectivity | Exploring alternative chlorinating agents and reaction conditions |
| 2-Oxo-5-methyl-5,6-dihalopiperidine | Chlorinating agent (e.g., POCl3) | Multi-step process | Single-step, continuous flow processes |
Table 1: Comparison of Synthetic Routes to 5-Chloro-2-methylpyridine
Comprehensive Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis of 5-Chloro-2-methylpyridine is essential for the rational design of improved synthetic protocols. Future research will likely involve detailed kinetic and computational studies to elucidate the intricate steps of key transformations.
For instance, in the chlorination of 3-methylpyridine N-oxide, a deeper understanding of the intermediates and transition states could pave the way for the design of catalysts that lower the activation energy for the formation of the desired product while inhibiting side reactions. Mechanistic insights into the dehydrohalogenation and subsequent chlorination of dihalo-piperidine intermediates are also crucial for optimizing this synthetic route. epo.orggoogle.com
In-depth Understanding of Hydration Impact on Reactivity and Stability
The presence of water, leading to the formation of 5-Chloro-2-methylpyridine hydrate (B1144303), can significantly influence the compound's reactivity and stability. Future research should focus on a comprehensive investigation of the role of hydration. This includes studying the effect of water on the compound's solubility, crystal structure, and its reactivity in subsequent chemical transformations.
Understanding the thermodynamics and kinetics of the hydration-dehydration process is critical for controlling the form of the compound used in reactions and for ensuring consistent product quality. This knowledge is particularly important in industrial settings where precise control over reaction conditions is paramount.
Exploration of Novel Derivatization Pathways and Their Applications
5-Chloro-2-methylpyridine serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential biological activity. agropages.com Future research will undoubtedly continue to explore novel derivatization pathways to access new chemical entities.
For example, the chlorine atom at the 2-position and the methyl group at the 5-position offer multiple sites for functionalization. Research into selective transformations at these positions can lead to the synthesis of novel pyridine (B92270) derivatives. For instance, the synthesis of 2-chloro-5-(chloromethyl)pyridine (B46043) opens up further avenues for derivatization. researchgate.netasianpubs.org Recent studies have explored the synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine, highlighting its potential in drug discovery. researchgate.netasianpubs.org
The development of new catalytic methods for cross-coupling reactions involving the C-Cl bond will be instrumental in expanding the scope of accessible derivatives. The exploration of reactions involving the methyl group, such as oxidation or further halogenation, can also lead to valuable intermediates. dissertationtopic.net
Sustainable and Green Chemical Manufacturing Processes for Scalability
In line with the growing emphasis on sustainable chemistry, a significant challenge and research opportunity lies in developing green manufacturing processes for 5-Chloro-2-methylpyridine and its derivatives. scilit.comrsc.orgrsc.org This involves minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. biosynce.com
Key areas of focus for future research include:
Catalysis: The development of highly active and recyclable catalysts to replace stoichiometric reagents. rsc.orgbiosynce.com
Solvent Selection: The use of greener solvents or even solvent-free reaction conditions. rsc.orgbiosynce.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. rsc.org
Continuous Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate scalability. researchgate.net
The use of solid phosgene (B1210022) as a less hazardous alternative to gaseous phosgene in certain chlorination reactions is an example of a step towards greener synthesis. dissertationtopic.net Further research into alternative energy sources, such as microwave irradiation or mechanochemistry, could also contribute to more sustainable manufacturing processes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
